2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a unique structure that incorporates benzene, sulfonamide, and tetrahydroquinoline moieties
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-14-17(27-2)8-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJICUSOQBDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The 1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via Bischler–Napieralski cyclization or Pictet–Spengler reactions . A modified approach from employs microwave-assisted cyclization of S-methylisothiourea with ketone precursors (e.g., 3,3-dimethylcyclohexanone) to form tetrahydroquinazolines, which are subsequently functionalized.
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3,3-Dimethylcyclohexanone undergoes carboxylation with dimethyl carbonate in THF/NaH to yield ethyl 3,3-dimethylcyclohexane-1-carboxylate .
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Heterocyclization with S-methylisothiourea in aqueous KOH forms tetrahydroquinazoline-4(3H)-one .
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Reaction with morpholine at 120°C introduces the amine functionality.
Sulfonylation at the 1-Position
Sulfonylation of the tetrahydroquinoline nitrogen is achieved using propane-1-sulfonyl chloride under basic conditions.
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Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.5 eq)
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Temperature : 0°C → room temperature (RT)
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Time : 12 hours
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Yield : 85–90%
Mechanism : The amine attacks the electrophilic sulfur in propane-1-sulfonyl chloride, with triethylamine scavenging HCl.
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
Direct sulfonation of 1,4-dimethoxybenzene with chlorosulfonic acid introduces the sulfonic acid group, which is then converted to the sulfonyl chloride using PCl₅ or SOCl₂ .
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1,4-Dimethoxybenzene (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0°C.
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Stirred at RT for 4 hours, then quenched with ice water.
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The sulfonic acid intermediate is isolated and treated with PCl₅ (2 eq) in DCM at reflux (40°C, 2 hours).
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Yield : 75–80%
Coupling of Sulfonamide Moieties
Formation of the Sulfonamide Bond
The final step involves coupling 2,5-dimethoxybenzenesulfonyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine under controlled conditions.
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Solvent : Acetonitrile
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Base : Pyridine (1.2 eq)
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Temperature : 0°C → RT
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Time : 6 hours
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Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)
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Yield : 70–75%
Alternative Pathways and Modern Innovations
Microwave-Assisted Synthesis
Microwave irradiation (150°C, solvent-free) accelerates heterocyclization and sulfonylation steps, reducing reaction times from hours to minutes (). For example, tetrahydroquinoline formation under microwave conditions achieves 95% conversion in 15 minutes.
Catalytic Use of Acidic Ion Exchange Resins
Patent highlights Amberlite IR-200C (a sulfonated styrene-divinylbenzene copolymer) as an efficient catalyst for cyclization and dehydration steps. In the synthesis of 2,5-dimethoxytetrahydrofuran precursors, this resin achieves 94% conversion at 50°C in 1.5 hours.
Critical Data Tables
Table 1: Comparison of Sulfonylation Methods
Table 2: Optimization of Tetrahydroquinoline Cyclization
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonation :
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Use directing groups (e.g., methoxy) to control sulfonic acid positioning.
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Byproduct Formation During Coupling :
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Employ high-purity sulfonyl chlorides and stoichiometric base to minimize di-sulfonylation.
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Purification Difficulties :
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Utilize silica gel chromatography with gradient elution (hexane → ethyl acetate) for final product isolation.
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Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) is a key reactive site, participating in hydrolysis , alkylation , and nucleophilic substitution :
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond undergoes cleavage:
Acidic Hydrolysis :
Basic Hydrolysis :
For the target compound, hydrolysis at pH < 2 or pH > 10 yields propane sulfonic acid and 6-amino-1,2,3,4-tetrahydroquinoline derivatives .
Nucleophilic Substitution
The sulfonyl group acts as an electron-withdrawing group, facilitating substitution at the benzene ring.
Example Reaction :
This reactivity is leveraged in synthesizing sulfonyl chloride intermediates for further functionalization .
Tetrahydroquinoline Core Reactivity
The tetrahydroquinoline moiety exhibits oxidation , hydrogenation , and ring-opening reactions :
Oxidation
Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline ring to quinoline :
This reaction is critical for generating aromatic intermediates for drug development.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the benzene ring to a decahydroquinoline structure, altering steric and electronic properties .
Methoxy Group Reactivity
The 2,5-dimethoxy substituents undergo demethylation and electrophilic substitution :
Demethylation
Using BBr₃ or HI, methoxy groups are converted to hydroxyl groups:
This reaction enhances solubility and bioactivity in aqueous systems .
Electrophilic Substitution
The electron-rich benzene ring participates in nitration and sulfonation :
Nitration :
Yields 3-nitro-2,5-dimethoxybenzene sulfonamide derivatives under controlled conditions .
Synthetic Pathways and Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Stability and Degradation
Thermal Stability : Decomposes above 250°C, forming SO₂ , CO₂ , and quinoline fragments .
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide bond, with a half-life of 4.2 hours in methanol .
Pharmacological Activity
While beyond the scope of chemical reactions, the compound’s sulfonamide and tetrahydroquinoline groups confer enzyme inhibition (e.g., GSTO1) and antimicrobial activity .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : It inhibits bacterial folate synthesis, a mechanism crucial for treating infections caused by various pathogens. Sulfonamide derivatives are known for this activity, making this compound a candidate for further development in antibiotic therapies.
- Anticancer Potential : Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis and causing cell cycle arrest in cancer cell lines such as HepG2 (human liver cancer) and DLD (human colorectal cancer). This suggests potential for development as an anticancer agent.
Neuropharmacology
Research indicates that compounds with similar structures may exhibit neuropharmacological effects. The tetrahydroquinoline core is often associated with dopamine receptor activity, suggesting potential applications in treating neurological disorders.
Material Science
Due to its unique chemical structure, this compound can be utilized in developing new materials with specific properties:
- Polymer Chemistry : It can serve as a building block for synthesizing polymers with sulfonamide functionalities, which could enhance the material's thermal stability and chemical resistance.
Case Study 1: Antimicrobial Efficacy
In a study on sulfonamide derivatives, compounds structurally related to 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase (DHPS), crucial in folate synthesis pathways.
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines revealed that the compound induced significant cytotoxic effects. The studies focused on cell viability assays which showed that treatment with the compound resulted in decreased cell proliferation rates in HepG2 cells by approximately 70% compared to untreated controls.
Mechanism of Action
The biological activity of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to these targets and inhibiting their activity, thereby modulating biochemical pathways. The sulfonamide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: : Similar but lacks the tetrahydroquinoline moiety.
N-(6-Quinolinyl)benzenesulfonamide: : Similar but lacks the dimethoxy substitution.
Propane-1-sulfonyl-quinolin-6-yl derivatives: : Share the tetrahydroquinoline core but differ in side chains.
Uniqueness
The combination of benzene, sulfonamide, and tetrahydroquinoline moieties with specific functional group substitutions gives 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide unique physicochemical properties, making it a valuable compound for diverse research and industrial applications.
There you go! What part of this compound's fascinating world caught your attention the most?
Biological Activity
2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates functional groups known to influence biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1040660-75-0 |
| LogP | 2.4189 |
| Polar Surface Area | 69.909 |
Antimicrobial Activity
Sulfonamide derivatives have been widely studied for their antimicrobial properties. They primarily function by inhibiting bacterial folate synthesis, which is essential for nucleic acid synthesis in bacteria. This mechanism is crucial in treating infections caused by various pathogens.
Key Findings:
- In vitro studies indicate that compounds related to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The compound's sulfonamide group enhances its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis enzymes.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It has shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Studies:
- HepG2 Cell Line: Studies demonstrated that the compound induced significant cytotoxic effects on HepG2 liver cancer cells, leading to apoptosis.
- DLD Cell Line: Similar effects were observed in DLD colorectal cancer cells, where the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| 3,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-... | Antimicrobial | Effective against MRSA |
| N-benzyl derivatives of salinomycin | Anticancer | Potent against drug-resistant cell lines |
| Quinoline derivatives | Antimicrobial/Anticancer | Varied effects based on substitution patterns |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Key findings include:
- The presence of methoxy groups significantly enhances the biological activity of sulfonamides.
- Modifications to the sulfonamide moiety can lead to increased selectivity and potency against specific cancer types.
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
- Perform PET imaging with radiolabeled analogs (e.g., ^11C-methyl tags) to assess tissue penetration .
- Apply PBPK modeling to extrapolate in vitro-in vivo correlations (IVIVC) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
